molecular formula C18H15FN2OS2 B2847803 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 898458-73-6

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2847803
CAS No.: 898458-73-6
M. Wt: 358.45
InChI Key: CSHZFWPSUMPWLH-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a thiazolyl group bearing a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzamide with 4-(4-fluorophenyl)thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The ethylthio group can be introduced via nucleophilic substitution using ethylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1,3-thiazol-2-yl derivatives: These compounds share the thiazole and fluorophenyl moieties but differ in other substituents.

    Benzamide derivatives: Compounds with a benzamide core but different substituents on the aromatic ring or amide nitrogen.

Uniqueness

2-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is unique due to the combination of its ethylthio group, thiazole ring, and fluorophenyl moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-2-23-16-6-4-3-5-14(16)17(22)21-18-20-15(11-24-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZFWPSUMPWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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